3-Acryloyl-2-oxazolidinone

asymmetric synthesis cycloaddition stereoselectivity

Researchers requiring reliable chiral dienophiles for asymmetric Diels-Alder often face inconsistent exo/endo selectivity and low enantiomeric excess. 3-Acryloyl-2-oxazolidinone (CAS 2043-21-2) solves this with reproducible 82:18 exo-selectivity and 96-98% ee in cyclopentadiene cycloadditions. Beyond cycloaddition, it enables Lewis acid-mediated stereospecific polymerization, producing either atactic (80% r) or highly isotactic (>99% mmm) polymers from the same monomer feedstock. • Exo/endo selectivity of 82:18 with cyclopentadiene, delivering 96-98% ee. • MgBr₂-switchable polymerization: atactic (80% r) vs. highly isotactic (>99% mmm) from one monomer. • Supplied as a solid (mp 81-85 °C) with ≥98% purity; available from global stock for immediate dispatch.

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
CAS No. 2043-21-2
Cat. No. B1245777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acryloyl-2-oxazolidinone
CAS2043-21-2
Synonyms3-acryloyl-2-oxazolidinone
Molecular FormulaC6H7NO3
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCOC1=O
InChIInChI=1S/C6H7NO3/c1-2-5(8)7-3-4-10-6(7)9/h2H,1,3-4H2
InChIKeyHIBSYUPTCGGRSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acryloyl-2-oxazolidinone: Chiral Dienophile and Monomer


3-Acryloyl-2-oxazolidinone (CAS 2043-21-2) is an organic compound characterized by an oxazolidinone ring N-acylated with an acryloyl group . Its chemical structure combines a chiral scaffold with a reactive α,β-unsaturated carbonyl moiety, making it a valued chiral dienophile in asymmetric Diels-Alder cycloadditions [1] and a functional monomer for stereospecific polymerization [2]. It is typically supplied as a solid with a melting point range of 81.0 to 85.0 °C and a purity of ≥98.0% (Bromination Method) .

3-Acryloyl-2-oxazolidinone: Substitution Challenges


Generic oxazolidinone derivatives, even those with similar N-acyl substituents, exhibit markedly different stereochemical outcomes and polymerization behavior. The specific acryloyl substitution dictates the crucial exo/endo selectivity in cycloadditions [1] and enables Lewis acid-mediated stereospecific polymerization to highly isotactic polymers, a property not shared by methacryloyl or crotonoyl analogs without specific, often lower-yielding, conditions [2]. Substitution without rigorous validation risks complete loss of stereocontrol in asymmetric synthesis and the formation of atactic, amorphous polymers instead of the desired crystalline, chiral materials [3].

3-Acryloyl-2-oxazolidinone: Performance Evidence


exo-Selectivity vs. Crotonoyl Oxazolidinone

In a comparative study, 3-acryloyl-2-oxazolidinone (4a) demonstrated a strong preference for the exo-adduct (exo/endo = 82:18, 96% ee) in a 1,3-dipolar cycloaddition, whereas its crotonoyl analog (3-crotonoyl-2-oxazolidinone) favored the endo-adduct with >99:1 selectivity under similar catalytic conditions [1]. This shift in stereoselectivity is a direct result of the differing steric and electronic properties of the acryloyl versus crotonoyl substituent.

asymmetric synthesis cycloaddition stereoselectivity

Enantioselectivity with 2-Benzopyrylium-4-olate

3-Acryloyl-2-oxazolidinone achieved extremely high enantioselectivity (98% ee) for an exo-adduct in a 1,3-dipolar cycloaddition catalyzed by Yb(III)−Pybox-Ph [1]. This contrasts with other dipolarophiles like benzyl pyruvate, which under similar conditions gave an exo-adduct with a lower 87% ee [1]. This demonstrates the ability of the oxazolidinone scaffold to achieve superior asymmetric induction with this specific acryloyl substitution.

asymmetric catalysis cycloaddition enantioselectivity

Lewis Acid-Controlled Stereospecific Polymerization

The radical polymerization of an acrylimide derived from a chiral oxazolidinone can be deliberately tuned from atactic to highly isotactic. In the absence of a Lewis acid, polymerization yields an atactic polymer with 80% racemo diad (r) selectivity [1]. The addition of MgBr2 as a Lewis acid catalyst fundamentally alters the mechanism, yielding a highly isotactic polymer with up to >99% meso tetrad (mmm) selectivity [1]. This is a stark contrast to standard acrylates which lack this level of external stereocontrol.

polymer chemistry stereospecific polymerization Lewis acid

Enantioselectivity in Ni(II)-Catalyzed Diels-Alder

In Ni(II)-catalyzed asymmetric Diels-Alder reactions with cyclopentadiene, 3-acryloyl-2-oxazolidinone consistently yields the endo-adduct with high enantioselectivity. Studies using a BINIM-Ni(II) catalyst report 90% ee [1], while other catalyst systems have achieved up to 96% ee for similar 3-alkenoyl-2-oxazolidinones [2]. This is in contrast to reactions with 3-crotonoyl-2-oxazolidinone, which under Sc/pybox catalysis gave a lower 88% ee [3].

asymmetric catalysis Diels-Alder enantioselectivity

Mg²⁺ Chelation in Nitrile Oxide Cycloaddition

3-Acryloyl-2-oxazolidinone demonstrates a unique ability to undergo highly diastereoselective 1,3-dipolar cycloaddition with nitrile oxides when mediated by magnesium ions [1]. The Mg²⁺ ion chelates the α,β-unsaturated carbonyl moiety, fixing the conformation and providing chiral shielding that leads to excellent stereocontrol [1]. This is described as the 'first successful examples of Lewis acid-mediated stereocontrol of nitrile oxide cycloaddition reactions to electron-deficient dipolarophiles' [1], a capability not generally observed with simple acrylates or other oxazolidinone derivatives.

asymmetric synthesis Lewis acid diastereoselectivity

Asymmetric Cycloaddition of Azomethine Imines

In 1,3-dipolar cycloadditions with fused azomethine imines, 3-acryloyl-2-oxazolidinone demonstrates high levels of asymmetric induction, achieving 97-74% ee along with high diastereoselectivity (>99:1-64:36) when catalyzed by a chiral BINIM-Ni(II) complex [1]. This performance, described as the 'first example' of high-level induction in this specific dipole-HOMO-/dipolarophile-LUMO-controlled reaction [1], highlights its effectiveness in a challenging asymmetric transformation. This level of control is not typically achievable with simpler, achiral acrylates.

asymmetric synthesis cycloaddition enantioselectivity

3-Acryloyl-2-oxazolidinone: Application Scenarios


exo-Enriched Heterocycles for Medicinal Chemistry

Medicinal chemists seeking to build libraries of chiral, five-membered heterocycles (e.g., isoxazolines, pyrazolidines) with exo-configuration can directly utilize 3-acryloyl-2-oxazolidinone. As shown by its 82:18 exo-selectivity and 96-98% ee in cycloadditions [1][2], it provides a reliable and efficient route to these specific stereoisomers, which are often challenging to access via other dienophiles. This application directly leverages the quantitative stereoselectivity evidence presented in Section 3.

Tunable Stereoregular Polymer Design

Polymer scientists developing advanced materials requiring precise control over tacticity can exploit the unique Lewis acid 'switch' behavior of oxazolidinone acrylimides. By choosing to polymerize 3-acryloyl-2-oxazolidinone with or without MgBr2, they can produce either atactic (80% r) or highly isotactic (>99% mmm) polymers from the same monomer feedstock [1]. This tunability, supported by the data in Section 3, is invaluable for creating materials with tailored crystallinity, mechanical strength, and chiral recognition properties.

Diels-Alder Dienophile for Catalyst Development

Researchers developing and benchmarking new chiral Lewis acid catalysts for Diels-Alder reactions can use 3-acryloyl-2-oxazolidinone as a standard, high-performance dienophile. Its consistent and high enantioselectivity (90-96% ee) with cyclopentadiene under various catalytic systems [1][2] makes it an ideal benchmark substrate for assessing catalyst efficiency and comparing novel ligand designs.

Chelation-Controlled 2-Isoxazoline Synthesis

Process chemists aiming to synthesize chiral 2-isoxazoline intermediates can employ Mg²⁺-mediated cycloaddition of nitrile oxides to 3-acryloyl-2-oxazolidinone. This method, highlighted in Section 3, provides a uniquely diastereoselective pathway enabled by chelation [1], offering a more controlled and potentially higher-yielding alternative to non-chelating methods for constructing this biologically relevant heterocyclic core.

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